9-cis Retinol

Description

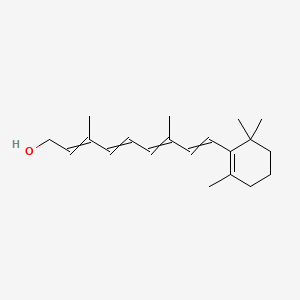

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIPGXGPPPQFEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859073 |

Source

|

| Record name | (13cis)-Retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34218-73-0 |

Source

|

| Record name | cis-Retinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34218-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinol, cis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Characterization of 9-cis-Retinol: A Technical Overview

An in-depth guide for researchers and drug development professionals on the pivotal discovery, experimental validation, and signaling pathways of 9-cis-retinol (B22316) and its active metabolite, 9-cis-retinoic acid.

This technical guide delves into the seminal research surrounding the discovery and characterization of 9-cis-retinol and its biologically active form, 9-cis-retinoic acid. We will explore the historical context of its identification, the key experimental methodologies that enabled its discovery, a compilation of crucial quantitative data, and a visualization of its complex signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the multifaceted roles of retinoids in cellular processes.

A Landmark Discovery in Retinoid Biology

Though synthesized and characterized in the 1950s, 9-cis-retinoic acid remained a relatively obscure retinoid isomer until 1992.[1] In that year, two independent research groups, led by Heyman and Levin respectively, published groundbreaking studies that identified 9-cis-retinoic acid as a high-affinity ligand for the Retinoid X Receptor (RXR).[2][3] This was a pivotal moment in endocrinology and developmental biology, as it was previously believed that all-trans-retinoic acid was the sole active metabolite of vitamin A. The discovery of a second, distinct signaling pathway for a retinoid isomer opened up new avenues of research into the intricate mechanisms of gene regulation by vitamin A.[4]

The physiological effects of retinoids are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[5] While all-trans-retinoic acid binds with high affinity to RARs, it does not bind to RXRs. The identification of 9-cis-retinoic acid as a specific, high-affinity ligand for RXRs provided a crucial missing piece of the puzzle, explaining how RXRs could be activated. It was soon established that 9-cis-retinoic acid can also activate RARs, making it a unique pan-agonist for both receptor families.

Subsequent research has demonstrated the presence of 9-cis-retinoic acid in various tissues, including the liver, kidney, and pancreas, confirming its status as an endogenous signaling molecule. While its concentration in plasma is generally low, it can be significantly increased through dietary intake of foods rich in vitamin A, such as liver.

Quantitative Data Summary

The following tables summarize key quantitative data related to the concentration, binding affinities, and activity of 9-cis-retinoids.

Table 1: Physiological Concentrations of 9-cis-Retinoic Acid

| Sample Type | Condition | Concentration |

| Human Plasma | Fasting | < 1 nmol/L |

| Human Plasma | 4 hours after consuming 140g turkey liver | 9 nmol/L |

| Mouse Kidney | - | 100 pmol/g |

| Mouse Liver | - | 13 pmol/g |

Data sourced from Arnhold et al., 1996 and Blaner & Olson, 1994.

Table 2: Binding Affinities of 9-cis-Retinoids to Cellular Retinol-Binding Proteins (CRBPI and CRBPII)

| Ligand | Protein | Apparent Dissociation Constant (K'd) |

| 9-cis-Retinol | CRBPI | 11 nM |

| 9-cis-Retinol | CRBPII | 68 nM |

| 9-cis-Retinal (B17824) | CRBPI | 8 nM |

| 9-cis-Retinal | CRBPII | 5 nM |

| 9-cis-Retinoic Acid | CRBPI | No significant binding |

| 9-cis-Retinoic Acid | CRBPII | No significant binding |

Data sourced from a study on the binding affinities of CRBPI and CRBPII.

Table 3: Relative Potency of 9-cis-Retinoic Acid

| Assay | Comparison | Relative Potency |

| Transfection Assays (RXR-mediated) | Compared to all-trans-retinoic acid | Up to 40-fold more potent |

Data sourced from Heyman et al., 1992.

Key Experimental Protocols

The discovery and characterization of 9-cis-retinoic acid were made possible by a combination of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.

Identification and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC has been a cornerstone technique for the separation and quantification of retinoid isomers.

Protocol for Reversed-Phase HPLC Analysis of Retinoids:

-

Sample Preparation: Plasma or tissue homogenates are acidified to a pH of 3-4 and extracted multiple times with an organic solvent mixture (e.g., chloroform (B151607) and methanol). To prevent oxidation, an antioxidant like butylated hydroxytoluene (BHT) is added. The combined organic extracts are dried under nitrogen or argon gas, away from direct light to prevent isomerization.

-

Chromatographic System:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: An isocratic mobile phase, for instance, consisting of 85% methanol (B129727) and 15% 0.01 M sodium acetate (B1210297) buffer (pH 5.2), can be employed.

-

Flow Rate: A typical flow rate is 1.5 mL/min.

-

-

Detection:

-

A UV detector is used, with the wavelength monitored at 343 nm for the initial elution phase and then shifted to 400 nm for later eluting compounds.

-

For enhanced sensitivity, a fluorescence detector can be coupled to the system, with an excitation wavelength of 348 nm and an emission wavelength of 470 nm.

-

-

Elution Profile: In most reversed-phase systems, 9-cis-retinoic acid elutes between 13-cis-retinoic acid and all-trans-retinoic acid.

Nuclear Receptor-Dependent Ligand Trapping Assay

This innovative technique was instrumental in the initial identification of 9-cis-retinoic acid as the RXR ligand.

Experimental Workflow:

-

Cell Culture and Transfection: COS-1 cells are cultured and then transfected with an expression vector for the retinoid X receptor (RXRα).

-

Metabolic Labeling: The transfected cells are incubated with [³H]all-trans-retinoic acid. The hypothesis is that the cells will metabolize the all-trans-RA into the actual RXR ligand.

-

Ligand Extraction: After incubation, the cells are harvested, and the nuclei are isolated. The radiolabeled ligands bound to the nuclear receptors are then extracted.

-

HPLC Analysis: The extracted radiolabeled ligands are analyzed by reversed-phase HPLC to separate the different retinoid isomers.

-

Identification: The HPLC fractions are collected, and the radioactivity is measured. A peak co-eluting with a synthetic 9-cis-retinoic acid standard is identified as the putative RXR ligand.

Ligand Binding Assays

To determine the binding affinity of 9-cis-retinoic acid to RXR, competitive binding assays are performed.

Protocol:

-

Receptor Preparation: Recombinant RXR protein is expressed and purified.

-

Radioligand: A radiolabeled form of 9-cis-retinoic acid (e.g., [³H]9-cis-retinoic acid) is used.

-

Competition: A constant amount of the radiolabeled 9-cis-retinoic acid is incubated with the purified RXR in the presence of increasing concentrations of unlabeled ("cold") 9-cis-retinoic acid or other potential ligands.

-

Separation: The receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods like gel filtration or filter binding assays.

-

Quantification and Analysis: The amount of bound radioactivity is measured. The data is then used to calculate the dissociation constant (Kd), which is a measure of the affinity of the ligand for the receptor.

Signaling Pathways and Molecular Mechanisms

The discovery of 9-cis-retinoic acid revealed a new layer of complexity in retinoid signaling. It can activate gene transcription through both RAR- and RXR-mediated pathways.

Biosynthesis of 9-cis-Retinoic Acid

The precise in vivo pathway for the biosynthesis of 9-cis-retinoic acid is still an area of active research. One proposed pathway involves the isomerization of all-trans-retinol to 9-cis-retinol, which is then oxidized to 9-cis-retinal and subsequently to 9-cis-retinoic acid. The identification of a 9-cis-retinol dehydrogenase supports this model.

Proposed biosynthetic pathway for 9-cis-retinoic acid.

Nuclear Receptor Activation

Once synthesized, 9-cis-retinoic acid diffuses into the nucleus and binds to its cognate receptors, RARs and RXRs. RXRs are unique in that they can form homodimers (RXR/RXR) or heterodimers with a variety of other nuclear receptors, including RARs, the vitamin D receptor (VDR), the thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs).

The binding of 9-cis-retinoic acid to RXR induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This receptor-coactivator complex then binds to specific DNA sequences known as retinoid X response elements (RXREs) in the promoter regions of target genes, ultimately leading to the activation of gene transcription.

Simplified signaling pathway of 9-cis-retinoic acid via RXR homodimers.

Modulation of RXR Oligomeric State

Interestingly, studies have shown that in its unbound (apo) state, RXR can exist as a tetramer. The binding of 9-cis-retinoic acid leads to the rapid dissociation of these tetramers into dimers, which are the transcriptionally active form. This suggests that the oligomeric state of RXR is a key regulatory feature in the signaling pathway.

Modulation of RXR oligomeric state by 9-cis-retinoic acid.

Conclusion

The discovery of 9-cis-retinoic acid as a high-affinity ligand for RXR fundamentally changed our understanding of retinoid signaling. It unveiled a second major pathway through which vitamin A exerts its diverse biological effects. The experimental methodologies developed to identify and characterize this novel hormone have become standard tools in the field of nuclear receptor research. For drug development professionals, the unique ability of 9-cis-retinoic acid to activate both RARs and RXRs, and the role of RXR as a "master regulator" through its heterodimerization with other nuclear receptors, present exciting opportunities for the development of novel therapeutics targeting a wide range of diseases, from cancer to metabolic disorders. A thorough understanding of the technical details of its discovery and mechanism of action is essential for harnessing the full therapeutic potential of this fascinating molecule.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The discovery of 9-cis retinoic acid: a hormone that binds the retinoid-X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Endogenous Synthesis of 9-cis-Retinol in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous synthesis of 9-cis-retinol (B22316) and its biologically active metabolite, 9-cis-retinoic acid, in mammals. 9-cis-retinoic acid is a high-affinity ligand for the retinoid X receptor (RXR), a critical nuclear receptor that forms heterodimers with numerous other nuclear receptors, thereby regulating a wide array of physiological processes.[1][2][3] Understanding the biosynthesis of its ligand is therefore of paramount importance for research in developmental biology, metabolic diseases, and oncology. This document details the proposed metabolic pathways, key enzymatic players, quantitative data on retinoid levels, and detailed experimental protocols for their analysis.

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential for a multitude of biological functions, including vision, embryonic development, cellular differentiation, and immune function.[2] The biological activities of retinoids are mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2] While all-trans-retinoic acid (atRA) is the primary ligand for RARs, 9-cis-retinoic acid (9cRA) is the only known endogenous ligand for RXRs with high affinity. The synthesis of 9-cis-retinol is the initial and rate-limiting step in the production of 9cRA. This guide elucidates the current understanding of the pathways and enzymes responsible for the endogenous production of 9-cis-retinol in mammalian systems.

Biosynthetic Pathways of 9-cis-Retinol

The endogenous synthesis of 9-cis-retinol in mammals is thought to occur through two primary pathways: the isomerization of all-trans-retinol and the cleavage of dietary 9-cis-β-carotene. The exact contribution of each pathway to the overall 9-cis-retinol pool is still an area of active investigation.

Isomerization of all-trans-Retinol

The prevailing hypothesis suggests that 9-cis-retinol is primarily synthesized through the enzymatic isomerization of all-trans-retinol. This pathway is analogous to the well-characterized synthesis of 11-cis-retinol (B117599) in the visual cycle. The key steps are:

-

Isomerization: All-trans-retinol is isomerized to 9-cis-retinol. The precise enzyme responsible for this step in most tissues has not been definitively identified, but it is postulated to be an isomerase.

-

Oxidation: 9-cis-retinol is then oxidized to 9-cis-retinal (B17824) by a stereospecific 9-cis-retinol dehydrogenase (RDH).

-

Further Oxidation: Finally, 9-cis-retinal is irreversibly oxidized to 9-cis-retinoic acid by retinal dehydrogenases (RALDHs).

Cleavage of Dietary 9-cis-β-Carotene

Dietary carotenoids, particularly β-carotene, serve as a significant source of vitamin A. 9-cis-β-carotene, which is found in various fruits and vegetables, can be cleaved to yield 9-cis-retinal.

-

Cleavage: Intestinal enzymes, such as β-carotene 15,15'-monooxygenase 1 (BCMO1), can cleave 9-cis-β-carotene to produce one molecule of 9-cis-retinal and one molecule of all-trans-retinal.

-

Reduction: The resulting 9-cis-retinal can then be reduced to 9-cis-retinol by retinol (B82714) dehydrogenases.

-

Oxidation: Alternatively, 9-cis-retinal can be directly oxidized to 9-cis-retinoic acid.

Key Enzymes in 9-cis-Retinol Metabolism

Several enzymes play crucial roles in the synthesis and metabolism of 9-cis-retinol and its derivatives. These enzymes belong to the short-chain dehydrogenase/reductase (SDR) and aldehyde dehydrogenase (ALDH) superfamilies.

-

9-cis-Retinol Dehydrogenase (RDH4/cRDH): This enzyme, a member of the SDR family, exhibits specificity for cis-retinoids and catalyzes the oxidation of 9-cis-retinol to 9-cis-retinal.

-

Retinal Dehydrogenases (RALDHs): This family of enzymes is responsible for the irreversible oxidation of retinal isomers to their corresponding retinoic acids.

-

β-carotene 15,15'-monooxygenase 1 (BCMO1): Located in the intestine and other tissues, BCMO1 cleaves β-carotene, including the 9-cis isomer, to produce retinal.

Quantitative Data

The endogenous concentrations of 9-cis-retinol and its metabolites are tightly regulated and vary across different tissues. The following tables summarize the available quantitative data.

Table 1: Tissue Concentrations of 9-cis-Retinoic Acid in Mammals

| Tissue | Species | Concentration (pmol/g or pmol/ml) | Reference |

| Kidney | Mouse | 100 | |

| Liver | Mouse | 13 | |

| Plasma (fasting) | Human | < 1 nmol/L | |

| CNS | Lymnaea | 380 nM | |

| Hemolymph | Lymnaea | 120 nM |

Table 2: Kinetic Parameters of Enzymes in Retinoid Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Species | Reference |

| Retinal Dehydrogenase (ALDH1A1) | all-trans-Retinal | ~0.1 | - | - | |

| Retinal Dehydrogenase (ALDH1A2) | all-trans-Retinal | ~0.05 | - | - |

Note: Comprehensive kinetic data for 9-cis-retinol specific enzymes are limited in the literature.

Experimental Protocols

Accurate measurement of retinoid isomers and enzymatic activities is crucial for studying 9-cis-retinol metabolism. Below are detailed methodologies for key experiments.

Quantification of Retinoid Isomers by HPLC

Objective: To separate and quantify different isomers of retinol, retinal, and retinoic acid from biological samples.

Materials:

-

HPLC system with a UV detector

-

Normal-phase silica (B1680970) column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm)

-

Mobile phase: n-hexane, 2-propanol, and glacial acetic acid in a specific ratio (e.g., 1000:4.3:0.675)

-

Retinoid standards (all-trans, 9-cis, 13-cis isomers of retinol, retinal, and retinoic acid)

-

Internal standard (e.g., retinyl acetate)

-

Solvents for extraction (e.g., ethanol (B145695), hexane)

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer.

-

For serum samples, perform a protein precipitation step.

-

Add a known amount of internal standard to the homogenate or serum.

-

-

Extraction:

-

Perform a two-step liquid-liquid extraction using ethanol and hexane (B92381) to separate retinoids from the aqueous phase.

-

Evaporate the organic phase to dryness under a stream of nitrogen, protected from light.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Run the HPLC with an isocratic or gradient elution at a constant flow rate (e.g., 1 ml/min).

-

Detect the retinoid isomers by monitoring the UV absorbance at their specific maximum absorption wavelengths (e.g., 325 nm for retinol, 350 nm for retinoic acid).

-

-

Quantification:

-

Identify the peaks based on the retention times of the pure standards.

-

Quantify the amount of each isomer by comparing the peak area to a standard curve and normalizing to the internal standard.

-

Retinol Dehydrogenase Activity Assay

Objective: To measure the enzymatic activity of retinol dehydrogenases in converting retinol to retinal.

Materials:

-

Cell culture system (e.g., HEK293 cells) or tissue homogenates

-

Expression vector for the retinol dehydrogenase of interest

-

Substrate: all-trans-retinol or 9-cis-retinol

-

Cofactor: NAD+

-

Cell lysis buffer

-

HPLC system for retinal quantification

Procedure:

-

Enzyme Source Preparation:

-

For cell-based assays, transfect cells with the expression vector for the RDH enzyme.

-

For tissue-based assays, prepare microsomal or cytosolic fractions from tissue homogenates.

-

-

Enzymatic Reaction:

-

Incubate the enzyme source (transfected cells or tissue fraction) with the retinol substrate and NAD+ cofactor in a reaction buffer at 37°C for a defined period.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a solvent like ethanol or by placing on ice.

-

Extract the retinoids using a suitable organic solvent (e.g., hexane).

-

-

Quantification of Retinal:

-

Analyze the extracted sample by HPLC to quantify the amount of retinal produced.

-

Enzyme activity is typically expressed as the amount of product formed per unit of time per amount of protein.

-

Signaling Pathways and Experimental Workflows

The biological effects of 9-cis-retinol are mediated by its conversion to 9-cis-retinoic acid, which then activates nuclear receptors. The following diagrams illustrate the key pathways and a typical experimental workflow.

References

The Pivotal Role of 9-cis Retinol in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological role of 9-cis retinol (B82714) and its active metabolite, 9-cis-retinoic acid, in cellular signaling. Central to retinoid signaling, 9-cis-retinoic acid acts as a high-affinity ligand for two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[1][2][3][4][5] This interaction initiates a cascade of molecular events that regulate gene expression, thereby influencing a wide array of physiological processes, including development, cell differentiation, proliferation, and apoptosis. This document provides a comprehensive overview of the signaling pathways, quantitative data on receptor interactions, and detailed experimental protocols relevant to the study of 9-cis retinol and its derivatives.

The Metabolic Activation of this compound

This compound serves as a precursor to the biologically active 9-cis-retinoic acid. The metabolic conversion is a two-step enzymatic process. First, this compound is oxidized to 9-cis-retinal (B17824). This reaction is catalyzed by enzymes such as cis-retinol dehydrogenases (cRDH). Subsequently, 9-cis-retinal is further oxidized to 9-cis-retinoic acid. While the in vivo synthesis pathway of 9-cis-retinoic acid is still under investigation, evidence suggests that all-trans-retinol can be a source for 9-cis-retinol (B22316) and, consequently, 9-cis-retinoic acid.

Cellular Signaling Pathways

The biological effects of 9-cis-retinoic acid are primarily mediated through its interaction with RARs and RXRs, which function as ligand-dependent transcription factors. These receptors are modular proteins containing a DNA-binding domain and a ligand-binding domain.

Receptor Dimerization and Gene Regulation

Upon ligand binding, RARs and RXRs undergo conformational changes that facilitate their binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. These receptors can form various dimeric complexes:

-

RXR Homodimers (RXR/RXR): In the presence of 9-cis-retinoic acid, RXRs can form homodimers that bind to specific RAREs and activate gene transcription.

-

RAR-RXR Heterodimers (RAR/RXR): This is the major functional form for regulating retinoid-responsive genes. Both all-trans-retinoic acid and 9-cis-retinoic acid can activate RARs within these heterodimers. The binding of a ligand to the RAR subunit is often the primary trigger for the transcriptional activation of the heterodimer.

The binding of these receptor dimers to RAREs, along with the recruitment of co-activator or co-repressor proteins, ultimately modulates the transcription of target genes, leading to a cellular response.

Figure 1: Simplified signaling pathway of this compound.

Quantitative Data on Receptor Interactions

The affinity of 9-cis-retinoic acid for RXRs and RARs, as well as the effective concentrations required for transcriptional activation, are critical parameters in understanding its biological activity.

Table 1: Dissociation Constants (Kd) of 9-cis-Retinoic Acid for RXR and RAR Subtypes

| Receptor Subtype | Dissociation Constant (Kd) (nM) | Reference(s) |

| RXRα | 15.7 | |

| RXRβ | 18.3 | |

| RXRγ | 14.1 | |

| RARα | 0.2 - 0.7 | |

| RARβ | 0.2 - 0.7 | |

| RARγ | 0.2 - 0.7 |

Table 2: EC50 Values of 9-cis-Retinoic Acid for Transcriptional Activation

| Receptor | EC50 (nM) | Reference(s) |

| GAL4-RXR Chimeras | 3 - 20 | |

| GAL4-RAR Chimeras | 3 - 20 |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the biological role of this compound and its derivatives.

Nuclear Receptor Binding Assay

This assay is used to determine the binding affinity of a ligand (e.g., 9-cis-retinoic acid) to its receptor (RXR or RAR).

Principle: A radiolabeled ligand competes with an unlabeled test compound for binding to the receptor. The amount of radioactivity bound to the receptor is measured to determine the inhibitory concentration (IC50) of the test compound, from which the dissociation constant (Kd) can be calculated.

Methodology Outline:

-

Receptor Preparation: Prepare nucleosol fractions from cells transiently transfected with expression vectors for the desired receptor subtype (e.g., RXRα, RARα).

-

Binding Reaction: Incubate the receptor preparation with a constant concentration of radiolabeled 9-cis-retinoic acid (e.g., [³H]9-cis-RA) and varying concentrations of unlabeled 9-cis-retinoic acid or other competitor ligands.

-

Separation of Bound and Free Ligand: Separate the receptor-ligand complexes from the unbound ligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Kd can then be calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for a nuclear receptor binding assay.

Reporter Gene Assay

This assay measures the ability of a ligand to activate a nuclear receptor and induce the transcription of a reporter gene.

Principle: Cells are co-transfected with an expression vector for the nuclear receptor of interest and a reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase or β-galactosidase). Upon ligand binding and receptor activation, the reporter gene is transcribed, and its product can be quantified.

Methodology Outline:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, COS-1) and co-transfect with the receptor expression plasmid and the RARE-reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.

-

Ligand Treatment: Treat the transfected cells with various concentrations of the test ligand (e.g., 9-cis-retinoic acid).

-

Cell Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Normalize the reporter gene activity to the control plasmid activity. Plot the normalized activity against the ligand concentration to determine the EC50 value, which is the concentration of ligand that produces 50% of the maximal response.

Figure 3: Workflow for a reporter gene assay.

Analysis of Retinoids by HPLC-MS/MS

This method is used for the sensitive and specific quantification of retinoids, including 9-cis-retinol and 9-cis-retinoic acid, in biological samples.

Principle: High-performance liquid chromatography (HPLC) separates the different retinoid isomers based on their physicochemical properties. The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification based on their mass-to-charge ratio.

Methodology Outline:

-

Sample Preparation: Extract retinoids from the biological matrix (e.g., cells, tissues, plasma) using an organic solvent. Care must be taken to protect the light- and oxygen-sensitive retinoids from degradation.

-

HPLC Separation: Inject the extracted sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column) and elute with a suitable mobile phase to separate the different retinoid isomers.

-

MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. The parent ion of the target retinoid is selected and fragmented, and a specific product ion is monitored for quantification (Selected Reaction Monitoring - SRM).

-

Quantification: A standard curve is generated using known concentrations of the retinoid of interest to quantify its amount in the sample.

Conclusion

This compound, through its conversion to 9-cis-retinoic acid, plays a critical role in cellular signaling by activating both RAR and RXR nuclear receptors. This activation, through the formation of homodimers and heterodimers, leads to the regulation of a vast network of target genes, thereby influencing fundamental cellular processes. The quantitative data on receptor binding and activation, coupled with robust experimental methodologies, provide a solid foundation for further research into the physiological and pathophysiological roles of 9-cis retinoids and for the development of novel therapeutic agents targeting these signaling pathways.

References

- 1. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct binding determinants for 9-cis retinoic acid are located within AF-2 of retinoic acid receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

The Isomerization of All-trans-Retinol to 9-cis-Retinol: A Technical Guide to the Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The conversion of all-trans-retinol, the primary circulating form of vitamin A, into its various cis-isomers is a critical step in mediating a wide range of biological functions, from vision to gene regulation. Among these isomers, 9-cis-retinol (B22316) is of particular interest as the precursor to 9-cis-retinoic acid, the endogenous ligand for Retinoid X Receptors (RXRs). RXRs play a pivotal role in cellular signaling by forming heterodimers with numerous other nuclear receptors. Understanding the mechanism by which 9-cis-retinol is synthesized is therefore crucial for research in metabolic diseases, oncology, and developmental biology. This technical guide provides an in-depth exploration of the known and proposed mechanisms for the isomerization of all-trans-retinol to 9-cis-retinol, complete with experimental protocols and quantitative data.

Core Mechanisms of Isomerization

The formation of 9-cis-retinol from all-trans-retinol is a complex process that is not yet fully elucidated. Evidence points towards both enzymatic and non-enzymatic pathways. While a dedicated enzyme for this specific isomerization has not been definitively identified, several enzymatic activities and non-catalytic processes have been implicated.

Enzymatic Isomerization Pathways

Two primary enzymatic routes have been proposed for the generation of 9-cis-retinoids. The first involves the direct isomerization of an all-trans-retinoid, while the second relies on the cleavage of a carotenoid precursor.

While the retinal pigment epithelium (RPE) of the eye contains a well-characterized isomerase, RPE65, which converts all-trans-retinyl esters to 11-cis-retinol (B117599) for the visual cycle, a homologous enzyme for the specific production of 9-cis-retinol in other tissues has not yet been identified.[1][2] However, studies using liver cell homogenates have demonstrated the conversion of all-trans-retinol to 9-cis-retinal (B17824), suggesting the presence of an unknown isomerase.[3][4] This putative enzyme is thought to act on all-trans-retinol, which is then oxidized to 9-cis-retinal by a 9-cis-retinol dehydrogenase.[4] The identification of a 9-cis-retinol dehydrogenase (RDH4) in embryonic and adult tissues lends further support to a metabolic pathway originating from 9-cis-retinol.

The proposed enzymatic isomerization is thought to be facilitated by cellular retinol-binding proteins (CRBPs), which chaperone the hydrophobic retinol (B82714) molecule and may present it to the enzyme in the correct orientation. The binding affinities of CRBPI and CRBPII for 9-cis-retinol suggest that these proteins can effectively sequester the product and potentially influence the equilibrium of the reaction.

An alternative enzymatic route to 9-cis-retinoids is through the asymmetric cleavage of β-carotene. The enzyme β-carotene-9',10'-oxygenase (BCO2) can cleave 9-cis-β-carotene to yield one molecule of 9-cis-retinal and one molecule of all-trans-retinal. Given that 9-cis-β-carotene is present in various foods, this pathway represents a direct dietary source of 9-cis-retinoids. BCO2 is located in the inner mitochondrial membrane and has a broad substrate specificity.

Non-Enzymatic Isomerization

In addition to enzymatic catalysis, non-enzymatic mechanisms may contribute to the cellular pool of 9-cis-retinoids.

Studies using bovine liver microsomes have shown that all-trans-retinoic acid can be isomerized to 9-cis-retinoic acid in a process that appears to be mediated by thiol groups and is not saturable, suggesting a non-enzymatic, first-order reaction. While this has been demonstrated for retinoic acid, it is plausible that a similar thiol-dependent mechanism could contribute to the isomerization of retinol, although direct evidence for this is limited.

Retinoids are light-sensitive molecules that can undergo cis-trans isomerization upon exposure to light. While this is the basis of vision, non-specific photoisomerization can also occur. However, this process generally lacks the stereospecificity required for efficient and regulated biological signaling.

Signaling Pathways and Logical Relationships

The conversion of all-trans-retinol to 9-cis-retinol is the initial step in a pathway that leads to the activation of RXR-mediated gene transcription. The diagram below illustrates the key steps in this process.

Caption: Biosynthesis of 9-cis-retinol and the subsequent RXR signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the binding and enzymatic conversion of retinoids. Direct kinetic data for a specific all-trans to 9-cis-retinol isomerase is not yet available in the literature.

Table 1: Binding Affinities of Cellular Retinoid-Binding Proteins for Retinol Isomers

| Protein | Ligand | Dissociation Constant (Kd) | Reference |

| CRBPI | all-trans-Retinol | ~3 nM | |

| CRBPI | 9-cis-Retinol | 11 nM | |

| CRBPII | all-trans-Retinol | ~11 nM | |

| CRBPII | 9-cis-Retinol | 68 nM |

Table 2: Kinetic Parameters of RPE65 Isomerase Activity (Visual Cycle)

| Substrate | Product | Initial Rate (pmol/min/mg protein) | Reference |

| all-trans-Retinyl Ester | 11-cis-Retinol | 2.9 |

Experimental Protocols

In Vitro Retinol Isomerization Assay in Liver Microsomes

This protocol is adapted from methodologies used to study retinoid metabolism in liver preparations.

Objective: To assess the conversion of all-trans-retinol to 9-cis-retinol in a microsomal fraction from liver tissue.

Materials:

-

Fresh or frozen liver tissue

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4)

-

Microsome isolation buffers (e.g., high-speed centrifugation buffers)

-

Reaction buffer (e.g., 100 mM MES, pH 6.0)

-

all-trans-retinol (substrate)

-

Bovine serum albumin (BSA)

-

ATP

-

Recombinant CRBP (optional, to potentially enhance product detection)

-

Methanol and Hexane (B92381) (for extraction)

-

HPLC system with a normal-phase silica (B1680970) column

Procedure:

-

Microsome Preparation:

-

Homogenize liver tissue in ice-cold homogenization buffer.

-

Perform differential centrifugation to isolate the microsomal fraction (typically a high-speed spin at 100,000 x g).

-

Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.

-

-

Isomerization Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, BSA, ATP, and CRBP (if used).

-

Add a known amount of all-trans-retinol (e.g., dissolved in a small volume of ethanol (B145695) or DMF).

-

Initiate the reaction by adding the microsomal protein preparation.

-

Incubate at 37°C for a defined period (e.g., 1-2 hours) in the dark to prevent photoisomerization.

-

Prepare a control reaction with heat-inactivated microsomes.

-

-

Retinoid Extraction:

-

Stop the reaction by adding an equal volume of methanol.

-

Add two volumes of hexane, vortex vigorously, and centrifuge to separate the phases.

-

Carefully collect the upper hexane phase containing the retinoids.

-

Dry the hexane extract under a stream of nitrogen.

-

-

HPLC Analysis:

-

Resuspend the dried retinoid extract in the HPLC mobile phase.

-

Inject the sample onto a normal-phase HPLC system.

-

Separate the retinol isomers using an appropriate mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Detect the retinoids using a UV detector at approximately 325 nm.

-

Quantify the amount of 9-cis-retinol formed by comparing the peak area to a standard curve of 9-cis-retinol.

-

Caption: Experimental workflow for an in vitro retinol isomerization assay.

HPLC Analysis of Retinol Isomers

Objective: To separate and quantify all-trans-retinol and 9-cis-retinol from a biological extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and UV detector.

-

Normal-phase silica column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm).

Reagents:

-

HPLC-grade n-hexane

-

HPLC-grade 2-propanol or ethyl acetate

-

Retinol isomer standards (all-trans-retinol, 9-cis-retinol)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of 2-propanol in hexane (e.g., starting at 0.4% 2-propanol).

-

Flow Rate: 2 mL/min.

-

Detection Wavelength: 325 nm.

-

Column Temperature: Ambient.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of all-trans-retinol and 9-cis-retinol of known concentrations in the mobile phase.

-

Standard Curve: Inject the standards onto the HPLC system to determine their retention times and generate a standard curve of peak area versus concentration for each isomer.

-

Sample Analysis: Inject the resuspended sample extract onto the column.

-

Peak Identification: Identify the peaks for all-trans-retinol and 9-cis-retinol in the sample chromatogram by comparing their retention times to those of the standards.

-

Quantification: Determine the concentration of each isomer in the sample by using the peak areas and the standard curves.

Conclusion

The isomerization of all-trans-retinol to 9-cis-retinol is a fundamental process for the synthesis of the RXR ligand, 9-cis-retinoic acid. While the complete picture of this conversion is still emerging, current evidence points to the involvement of both specific enzymatic pathways, such as a putative retinol isomerase and the cleavage of 9-cis-β-carotene by BCO2, as well as non-enzymatic mechanisms. Further research is needed to isolate and characterize the proposed retinol isomerase and to fully understand the relative contributions of these different pathways in various tissues and physiological contexts. The experimental protocols and data presented in this guide provide a framework for researchers to investigate this important area of retinoid biology.

References

- 1. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RPE65 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation [pubmed.ncbi.nlm.nih.gov]

- 4. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 9-cis Retinol in Embryonic Development: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of 9-cis retinol (B82714) and its active metabolite, 9-cis retinoic acid (9-cis RA), in embryonic development. It delves into the metabolic pathways, signaling cascades, and diverse roles in organogenesis, while also addressing its teratogenic potential. This document synthesizes current research to offer a detailed resource, complete with quantitative data, experimental protocols, and visual representations of key biological processes.

Metabolism of 9-cis Retinol

This compound is a stereoisomer of retinol (Vitamin A) and serves as a precursor for the biologically active 9-cis retinoic acid. The conversion is a two-step enzymatic process. First, this compound is oxidized to 9-cis retinaldehyde. This reaction is catalyzed by stereospecific this compound dehydrogenases (RDHs), which are members of the short-chain alcohol dehydrogenase/reductase (SDR) superfamily[1][2]. Subsequently, 9-cis retinaldehyde is oxidized to 9-cis retinoic acid, a reaction that can be carried out by retinaldehyde dehydrogenases (RALDHs)[3]. While all-trans-retinoic acid (atRA) is considered the primary active retinoid in embryonic development, the presence of a specific metabolic pathway for 9-cis RA suggests a distinct and important role[1][4].

Metabolic conversion of this compound to 9-cis Retinoic Acid.

The 9-cis Retinoic Acid Signaling Pathway

The biological effects of 9-cis RA are primarily mediated through its binding to and activation of nuclear receptors known as Retinoid X Receptors (RXRs). There are three subtypes of RXRs: RXRα, RXRβ, and RXRγ. Unlike Retinoic Acid Receptors (RARs), which can bind both all-trans RA and 9-cis RA, RXRs exhibit high-affinity binding exclusively to 9-cis RA.

Upon ligand binding, RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including RARs, the Vitamin D receptor (VDR), thyroid hormone receptors (TRs), and peroxisome proliferator-activated receptors (PPARs). These receptor complexes then bind to specific DNA sequences called Retinoid X Response Elements (RXREs) or other hormone response elements in the promoter regions of target genes, thereby modulating their transcription. The ability of RXR to partner with a variety of nuclear receptors places 9-cis RA at the crossroads of multiple signaling pathways crucial for development.

Simplified RXR-mediated signaling pathway activated by 9-cis Retinoic Acid.

Core Functions in Embryonic Development

This compound, through its conversion to 9-cis RA, plays a significant role in the development of various embryonic structures. Its influence is particularly noted in the heart, limbs, and central nervous system.

Cardiac Development

Retinoid signaling is essential for normal heart development. RXRα, in particular, is crucial for the growth of the ventricular myocardium. While all-trans RA is the primary retinoid implicated in cardiogenesis, studies have shown that RXRα interacts with key cardiac transcription factors, and these interactions can be modulated by 9-cis RA.

Limb Development

The developing limb bud is highly sensitive to retinoid concentrations. While excess retinoids are known teratogens causing limb malformations, appropriate levels are necessary for proper limb induction and patterning. 9-cis RA has been shown to influence chondrogenesis in chick limb bud mesenchymal cells.

Neural Development and Hox Gene Regulation

Retinoids are critical for the patterning of the central nervous system, particularly the hindbrain. This is largely achieved through the regulation of Hox gene expression. Hox genes are a family of transcription factors that specify regional identity along the anterior-posterior axis of the embryo. Retinoic acid response elements (RAREs) have been identified in the regulatory regions of several Hox genes, indicating direct regulation by retinoid receptors. Low concentrations of retinoic acid tend to induce the expression of 3' Hox genes, while higher concentrations and longer exposure times are required to activate more 5' genes. Studies using embryonic stem cells have shown that 9-cis RA can induce the sequential activation of Hox genes, mimicking their expression pattern during development.

Quantitative Data on the Effects of 9-cis Retinoids

The following tables summarize quantitative data from various studies on the effects of this compound and its derivatives on embryonic development models.

Table 1: Dose-Response of 9-cis Retinoic Acid in Embryonic Models

| Model System | Concentration | Observed Effect | Reference |

| Rat Conceptus Culture | 300 ng/mL | Branchial arch and somite defects, increased cephalic defects. | |

| Rat Conceptus Culture | 600 ng/mL | Unusual heart defects. | |

| Human Neural Stem Cells | 8 - 1000 nM | Concentration-dependent decrease in neural stem cell markers (PAX6, SOX1, SOX2, NESTIN) and increase in glial marker S100β. | |

| Sea Urchin Embryos | 4 - 8 µM | Severe disturbance of gastrulation and further development. | |

| Bovine Oocytes | 5 nM | Increased blastocyst development rate and total cell number; reduced apoptosis. | |

| Mouse Embryonic Stem Cells | 10⁻⁸ M and 10⁻⁷ M | Increased number of axons and glial cells. |

Table 2: Effects of 9-cis Retinoids on Gene Expression

| Model System | Retinoid & Concentration | Target Gene(s) | Change in Expression | Reference |

| Bovine Oocytes | 5 nM 9-cis RA | TNF-α | Downregulated (0.4-fold vs 1.0-fold in control). | |

| Bovine Blastocysts | 5 nM 9-cis RA | Caspase 3, TNF-α | Downregulated (0.4-fold vs 1.0-fold in control). | |

| Mouse Embryonic Stem Cells | 33 nM 9-cis RA | Hoxb4, Hoxb5 | Induced expression. | |

| Human Retinal Organoids | 1 µM 9-cis Retinal | Rhodopsin | Higher expression compared to all-trans retinoic acid treatment. |

Table 3: Quantitative Effects on Retinal Organoid Development

| Treatment | Time Point | Measurement | Result | Reference |

| 1 µM 9-cis Retinal | Day 180 | Photoreceptor Outer Segment Length | Increased overall length. | |

| 1 µM 9-cis Retinal | Day 120 | Rod Photoreceptor Differentiation | Accelerated compared to all-trans retinoic acid. | |

| 1 nM (D30-60) & 0.5 nM (D90-120) 9-cis RA | Day 120-150 | Photoreceptor Markers (Recoverin, Opsins, etc.) | Significantly increased expression. |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function of this compound in embryonic development.

High-Performance Liquid Chromatography (HPLC) for Retinoid Analysis in Embryonic Tissues

Objective: To extract and quantify this compound and its metabolites from embryonic tissues.

Methodology Overview:

-

Tissue Homogenization: Embryonic tissues are homogenized in a suitable buffer, often containing antioxidants to prevent retinoid degradation.

-

Lipid Extraction: Retinoids are extracted from the homogenate using organic solvents such as hexane (B92381) or a mixture of chloroform (B151607) and methanol.

-

Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE to remove interfering substances.

-

HPLC Separation: The purified retinoid fraction is injected into an HPLC system. A normal-phase or reverse-phase column is used with an appropriate mobile phase to separate the different retinoid isomers.

-

Detection and Quantification: Retinoids are detected by UV absorbance (typically around 325-350 nm) or by mass spectrometry (MS) for higher sensitivity and specificity. Quantification is achieved by comparing the peak areas of the samples to those of known standards.

Generation of Human Retinal Organoids with 9-cis Retinal Supplementation

Objective: To generate three-dimensional retinal organoids from human pluripotent stem cells (hPSCs) and assess the effect of 9-cis retinal on photoreceptor development.

Methodology Overview:

-

hPSC Culture and Embryoid Body (EB) Formation: hPSCs are cultured and then dissociated to form EBs in suspension culture.

-

Neural Induction: EBs are plated on Matrigel-coated dishes in a neural induction medium to promote the formation of neural rosettes.

-

Retinal Differentiation: The developing organoids are cultured in a retinal differentiation medium.

-

9-cis Retinal Supplementation: From around day 63 of differentiation, the culture medium is supplemented with 1 µM 9-cis retinal. The concentration may be adjusted at later stages.

-

Maturation and Analysis: The retinal organoids are cultured for an extended period (e.g., up to 180 days or more) to allow for photoreceptor maturation. The development is assessed by immunofluorescence staining for retinal cell markers (e.g., rhodopsin for rods, opsins for cones), quantitative PCR for gene expression analysis, and microscopy to measure structures like photoreceptor outer segments.

Workflow for generating and analyzing retinal organoids with 9-cis retinal.

Whole-Mount In Situ Hybridization (WMISH) for Gene Expression Analysis

Objective: To visualize the spatial expression pattern of specific mRNAs (e.g., RXR isoforms) in whole mouse embryos.

Methodology Overview:

-

Embryo Collection and Fixation: Mouse embryos at the desired developmental stage are dissected and fixed in 4% paraformaldehyde (PFA).

-

Probe Synthesis: A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for the gene of interest is synthesized by in vitro transcription.

-

Hybridization: The fixed embryos are permeabilized and hybridized with the DIG-labeled probe at an elevated temperature (e.g., 70°C).

-

Washing and Antibody Incubation: Unbound probe is washed away, and the embryos are incubated with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Signal Detection: The embryos are incubated with a chromogenic substrate that is converted by the enzyme into a colored precipitate, revealing the location of the target mRNA.

-

Imaging: The stained embryos are imaged using a stereomicroscope to document the gene expression pattern.

Teratogenic Potential of 9-cis Retinoids

It is well-established that excess retinoids are potent teratogens in vertebrates, including humans. Administration of high doses of retinoids during critical periods of embryonic development can lead to a range of birth defects affecting the central nervous system, craniofacial structures, heart, and limbs. Studies in cultured rat conceptuses have shown that 9-cis RA is a direct-acting dysmorphogen, causing defects in the branchial arches, somites, and optic vesicles at concentrations of 300 ng/mL. At higher concentrations (600 ng/mL), it can induce heart defects. The teratogenic effects are thought to be mediated by the inappropriate activation of retinoid-responsive genes, leading to disruptions in normal developmental processes.

Conclusion

This compound, through its conversion to 9-cis retinoic acid, is a key signaling molecule in embryonic development. Its primary role as the ligand for RXRs places it at the center of a complex network of transcriptional regulation that influences a wide array of developmental processes, from organogenesis to axial patterning. While essential for normal development, the concentration and timing of 9-cis RA signaling must be tightly controlled, as excess levels can have severe teratogenic consequences. The experimental models and techniques described herein provide a framework for further investigation into the precise mechanisms of this compound function and its potential applications in regenerative medicine and drug development.

References

- 1. Transcriptome-based molecular staging of human stem cell-derived retinal organoids uncovers accelerated photoreceptor differentiation by 9-cis retinal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of dynamic changes in retinoid-induced transcription and epigenetic profiles of murine Hox clusters in ES cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple and efficient method for generating human retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Detection and Quantification of 9-cis-Retinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinol (B22316) is a geometric isomer of vitamin A (retinol) and a precursor to the biologically active 9-cis-retinoic acid. 9-cis-retinoic acid is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), playing a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis.[1] Accurate quantification of 9-cis-retinol is therefore critical in various research fields, including oncology, developmental biology, and dermatology, as well as in the development of retinoid-based therapeutics. This application note provides a detailed protocol for the detection and quantification of 9-cis-retinol using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

This method utilizes normal-phase HPLC to separate 9-cis-retinol from its other isomers, primarily all-trans-retinol and 13-cis-retinol, based on their differential polarity. The separation is achieved using a silica-based column and a non-polar mobile phase. Detection and quantification are performed by monitoring the UV absorbance of the eluting compounds at a wavelength characteristic of retinoids, typically around 325 nm.[2][3] The concentration of 9-cis-retinol in a sample is determined by comparing its peak area to a standard curve generated from known concentrations of a 9-cis-retinol standard.

Signaling Pathway Context

To understand the significance of quantifying 9-cis-retinol, it is essential to consider its role in the broader retinoid signaling pathway. 9-cis-retinol is a precursor to 9-cis-retinoic acid, a key signaling molecule.

Caption: Simplified signaling pathway of 9-cis-retinol.

Experimental Protocol

Apparatus and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Normal-phase silica (B1680970) column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm)[2]

-

Data acquisition and processing software

-

Analytical balance

-

Micropipettes

-

Amber glass vials to protect from light[4]

-

9-cis-retinol standard

-

HPLC-grade n-hexane

-

HPLC-grade 2-propanol

-

Glacial acetic acid (optional, for improved peak shape)

-

Solvents for sample extraction (e.g., hexane (B92381), ethanol (B145695), butylated hydroxytoluene (BHT) as an antioxidant)

Standard Preparation

-

Prepare a stock solution of 9-cis-retinol (e.g., 1 mg/mL) in a suitable solvent such as ethanol, protected from light.

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

-

Store all standard solutions at -20°C or below in amber vials.

Sample Preparation (from Biological Matrix)

Caution: Retinoids are sensitive to light and oxidation. All procedures should be performed under dim red light or in amber glassware.

-

To approximately 100-200 µL of serum or tissue homogenate, add an internal standard if desired (e.g., retinyl acetate).

-

Add 1-3 mL of 0.025 M KOH in ethanol to precipitate proteins and saponify retinyl esters if total retinol (B82714) is not the target.

-

Add 5-10 mL of hexane (containing 0.01% BHT) and vortex vigorously for 2-5 minutes to extract the retinoids.

-

Centrifuge at 1500 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a clean amber tube.

-

Repeat the hexane extraction on the aqueous phase and combine the hexane extracts.

-

Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a known, small volume (e.g., 100-200 µL) of the HPLC mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions

The following table outlines the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific column and system used.

| Parameter | Value |

| Column | Normal-Phase Silica (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane:2-propanol (e.g., 99.6:0.4 v/v) |

| Flow Rate | 1.5 - 2.0 mL/min |

| Injection Volume | 20 - 100 µL |

| Column Temperature | Ambient or controlled at 25°C |

| Detection Wavelength | 325 nm |

| Run Time | Approximately 30 minutes |

Experimental Workflow

The overall process from sample collection to data analysis is summarized in the following diagram.

Caption: Workflow for 9-cis-retinol quantification by HPLC.

Data Presentation and Quantification

Identification

The identification of 9-cis-retinol is based on its retention time, which should match that of the 9-cis-retinol standard under identical chromatographic conditions. A typical elution order for retinol isomers on a normal-phase column is 13-cis-retinol, followed by 9-cis-retinol, and then all-trans-retinol.

Quantification

-

Inject the calibration standards and generate a standard curve by plotting the peak area of 9-cis-retinol against its concentration.

-

Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should ideally be ≥ 0.99.

-

Inject the prepared samples.

-

Integrate the peak area corresponding to 9-cis-retinol in the sample chromatograms.

-

Calculate the concentration of 9-cis-retinol in the samples using the regression equation from the standard curve.

Representative Quantitative Data

The following table summarizes typical performance data for this analytical method. Values are illustrative and should be determined for each specific laboratory setup.

| Parameter | Expected Value | Description |

| Retention Time (9-cis-Retinol) | ~27.0 min | Varies with specific column and mobile phase composition. |

| Linearity (R²) | ≥ 0.99 | Indicates a strong correlation between concentration and response. |

| Limit of Detection (LOD) | ~3.5 - 4.5 pmol | The lowest amount of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | ~10 pmol | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Intra-day Precision (%CV) | < 10% | Variation of results within the same day. |

| Inter-day Precision (%CV) | < 12% | Variation of results on different days. |

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis of samples. This includes:

-

Resolution: Ensure baseline separation between 9-cis-retinol and other isomers, particularly all-trans-retinol.

-

Peak Asymmetry: The peak for 9-cis-retinol should be symmetrical, with an asymmetry factor between 0.9 and 1.2.

-

Reproducibility: Repeated injections of the same standard should yield consistent retention times and peak areas (e.g., %RSD < 2%).

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the separation and quantification of 9-cis-retinol. Adherence to the detailed protocol, particularly with respect to sample handling to prevent degradation, is crucial for obtaining accurate and reproducible results. This method is well-suited for researchers and professionals in drug development who require precise measurement of this important retinoid.

References

- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Delivery of 9-cis-Retinol to In Vivo Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the delivery of 9-cis-Retinol and its derivatives to in vivo animal models. The information is compiled from various studies and is intended to guide researchers in designing and executing experiments involving this potent retinoid.

Introduction

9-cis-Retinoic acid (9-cis-RA), a metabolite of vitamin A, is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] This dual agonism allows it to modulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[2] In animal models, 9-cis-Retinol and its derivatives have shown therapeutic potential in various conditions, including retinal diseases and cancer.[2][3] The effective delivery of these lipophilic compounds to target tissues in vivo is critical for achieving desired biological effects and minimizing potential toxicity.

Signaling Pathway of 9-cis-Retinoic Acid

9-cis-Retinoic acid exerts its biological effects by binding to nuclear receptors. Unlike all-trans-retinoic acid (atRA), which primarily binds to RARs, 9-cis-RA binds with high affinity to both RARs and RXRs. RXRs can form homodimers or heterodimers with other nuclear receptors, including RARs, vitamin D receptor (VDR), and peroxisome proliferator-activated receptors (PPARs). This broad range of receptor interactions allows 9-cis-RA to influence a diverse set of genes. Upon ligand binding, the receptor complexes undergo conformational changes, leading to the recruitment of co-activator or co-repressor proteins and subsequent regulation of target gene transcription.

Data Presentation: In Vivo Delivery of 9-cis-Retinoids

The following tables summarize quantitative data from various studies on the delivery of 9-cis-Retinol and its derivatives in animal models.

Table 1: Oral Administration of 9-cis-Retinoids in Mice

| Compound | Animal Model | Dosage | Vehicle | Frequency | Key Findings |

| 9-cis-Retinal | Rpe65-/- mice | 2.5 mg/animal | Vegetable oil | Single dose | Formation of isorhodopsin and improved rod physiology. |

| 9-cis-Retinol | Rpe65-/- mice | 2.5 mg/animal | Vegetable oil | Single dose | Lower isorhodopsin formation compared to 9-cis-retinal. |

| 9-cis-Retinyl Acetate | C57BL/6 mice | ~80 mg/kg | Vegetable oil | Monthly | Improved dark adaptation and retinal function in aging mice. |

| 9-cis-Retinyl Acetate | Rpe65-/- mice | 1-12.5 mg/kg | Soybean oil | Daily for 2 weeks | Dose-dependent improvement in retinal function. |

| 9-cis-Retinoic Acid | A/J mice (lung cancer model) | 15 mg/kg diet | Diet | Continuous | Reduced lung tumor multiplicity. |

Table 2: Parenteral Administration of 9-cis-Retinoids

| Compound | Animal Model | Administration Route | Dosage | Vehicle | Key Findings |

| 9-cis-Retinoids | Lrat-/- mice | Subcutaneous injection | Not specified | PLGA microparticles/alginate hydrogel | Sustained release for 4 weeks with lower toxicity than oral administration. |

| 9-cis-Retinoic Acid | Rhesus monkey | I.V. bolus | 50 or 100 mg/m² | Not specified | Half-life of 31 minutes, linear pharmacokinetics. |

Experimental Protocols

The following are detailed methodologies for key experiments involving the delivery of 9-cis-Retinoids.

Protocol 1: Preparation and Oral Gavage of 9-cis-Retinal in Vegetable Oil

Objective: To deliver 9-cis-Retinal orally to mice for studies on visual cycle restoration.

Materials:

-

9-cis-Retinal powder

-

Vegetable oil (e.g., soybean oil)

-

Microcentrifuge tubes

-

Vortex mixer

-

Animal feeding needles (gavage needles)

-

Syringes (1 mL)

Procedure:

-

Preparation of Dosing Solution:

-

Under dim red light to prevent isomerization, weigh the desired amount of 9-cis-Retinal powder.

-

Prepare a stock solution by dissolving 9-cis-Retinal in a minimal amount of a suitable solvent like absolute ethanol.

-

For a final concentration of 10 mg/mL, add the appropriate volume of the stock solution to vegetable oil.

-

Vortex the mixture thoroughly to ensure a uniform suspension. Prepare fresh on the day of the experiment.

-

-

Animal Handling and Administration:

-

Acclimatize mice to handling and the gavage procedure for several days before the experiment.

-

Gently restrain the mouse and insert the gavage needle orally into the esophagus.

-

Slowly administer the prepared 9-cis-Retinal suspension (typically 0.25 mL for a 2.5 mg dose).

-

Monitor the animal for any signs of distress after the procedure.

-

Protocol 2: Preparation of 9-cis-Retinyl Acetate for Long-Term Oral Administration

Objective: To prepare and administer 9-cis-Retinyl Acetate for chronic studies in mice.

Materials:

-

9-cis-Retinyl Acetate

-

Vegetable oil or soybean oil

-

Microcentrifuge tubes

-

Sonicator (optional)

-

Animal feeding needles

-

Syringes

Procedure:

-

Preparation of Dosing Solution:

-

Weigh the required amount of 9-cis-Retinyl Acetate.

-

Suspend the compound directly in the chosen oil vehicle to the desired concentration (e.g., for a dose of ~80 mg/kg, the final volume for a 25g mouse would be around 150 µL).

-

Vortex vigorously. For difficult-to-dissolve compounds, brief sonication may be used.

-

-

Administration Schedule:

-

For long-term studies, administer the preparation at regular intervals (e.g., monthly) via oral gavage as described in Protocol 1.

-

Maintain a control group receiving the vehicle only.

-

Protocol 3: Sustained Release via Subcutaneous Injection

Objective: To achieve sustained delivery of 9-cis-Retinoids using a microparticle/hydrogel system.

Materials:

-

9-cis-Retinoids

-

Poly(d,l-lactide-co-glycolide) (PLGA)

-

Alginate

-

Appropriate solvents for microparticle preparation (e.g., dichloromethane)

-

Cross-linking agent for hydrogel (e.g., calcium chloride)

-

Syringes and needles for subcutaneous injection

Procedure:

-

Preparation of Drug-Loaded Microparticles:

-

Use an emulsion and solvent evaporation method to encapsulate 9-cis-Retinoids within PLGA microparticles.

-

-

Embedding Microparticles in Hydrogel:

-

Disperse the drug-loaded PLGA microparticles into an alginate solution.

-

Induce ionic cross-linking of the alginate to form a hydrogel, thus embedding the microparticles.

-

-

Subcutaneous Administration:

-

Draw the microparticle/hydrogel combination into a syringe with an appropriate gauge needle.

-

Inject the formulation subcutaneously into the flank of the animal.

-

This system is designed to provide sustained drug release over several weeks.

-

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study involving the delivery of 9-cis-Retinol.

Conclusion

The delivery of 9-cis-Retinol and its derivatives to in vivo animal models can be achieved through various routes, with oral gavage being a common and effective method for many applications. The choice of vehicle and formulation is crucial for stability and bioavailability. For sustained release and potentially reduced toxicity, advanced delivery systems like microparticle-hydrogel composites offer a promising alternative. The protocols and data presented here provide a foundation for researchers to develop and implement effective strategies for the in vivo administration of 9-cis-Retinoids.

References

Application Notes and Protocols for 9-cis Retinol in Retinoid X Receptor (RXR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoid X Receptor (RXR) is a member of the nuclear receptor superfamily that plays a pivotal role in regulating a wide array of physiological processes, including cell proliferation, differentiation, and metabolism. RXRs function as homodimers or as heterodimeric partners with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Liver X Receptors (LXRs). The activity of RXR is modulated by the binding of specific ligands. While 9-cis-Retinoic Acid is recognized as a high-affinity endogenous ligand for RXR, its precursor, 9-cis Retinol (B82714), serves as a crucial substrate for its biosynthesis and is therefore a key compound in studying RXR-mediated signaling pathways.[1][2]

These application notes provide a comprehensive overview of the use of 9-cis Retinol in RXR research, including its mechanism of action, quantitative data on the binding and activation of RXR by its active metabolite, and detailed protocols for key experimental assays.

Mechanism of Action: From this compound to RXR Activation

This compound is a naturally occurring stereoisomer of retinol (Vitamin A).[3][4] Within the cell, it is metabolized to its active form, 9-cis-Retinoic Acid, through a two-step enzymatic oxidation process.[1] First, this compound is reversibly oxidized to 9-cis-Retinal by retinol dehydrogenases. Subsequently, 9-cis-Retinal is irreversibly oxidized to 9-cis-Retinoic Acid by retinaldehyde dehydrogenases.

9-cis-Retinoic Acid then diffuses into the nucleus and binds with high affinity to the ligand-binding domain (LBD) of RXR. This binding induces a conformational change in the RXR protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The RXR-coactivator complex can then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription. RXR can exert its effects as a homodimer (RXR/RXR) or, more commonly, as a heterodimer with other nuclear receptors.

Quantitative Data: Ligand Binding and Receptor Activation

The following tables summarize the quantitative data for the interaction of 9-cis-Retinoic Acid (the active metabolite of this compound) with RXR subtypes.

Table 1: Binding Affinity (Kd) of 9-cis-Retinoic Acid for RXR Subtypes

| RXR Subtype | Dissociation Constant (Kd) (nM) | Reference |

| RXRα | 15.7 | |

| RXRβ | 18.3 | |

| RXRγ | 14.1 |

Table 2: Activation Potency (EC50) of 9-cis-Retinoic Acid for RXR Subtypes

| RXR Subtype | EC50 (nM) | Reference |

| RXRα | 7 - 20 | |

| RXRβ | ~10 | |

| RXRγ | 3 - 20 |

Experimental Protocols

Protocol 1: Ligand Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., a synthetic this compound analog) for RXR.

Materials:

-

Purified RXR protein (α, β, or γ)

-

[³H]-9-cis-Retinoic Acid (radioligand)

-

Unlabeled 9-cis-Retinoic Acid (competitor)

-

Test compound

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT)

-

Scintillation vials and scintillation cocktail

-

Filter apparatus with glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the unlabeled 9-cis-Retinoic Acid and the test compound in binding buffer.

-

In a microcentrifuge tube, add the following in order:

-

Binding buffer

-

A fixed concentration of [³H]-9-cis-Retinoic Acid (typically at or below its Kd).

-

Varying concentrations of unlabeled 9-cis-Retinoic Acid (for standard curve) or the test compound.

-

A fixed concentration of purified RXR protein.

-

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 4-16 hours).

-

To separate bound from free radioligand, rapidly filter the incubation mixture through a glass fiber filter using a filter apparatus.

-

Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-